![molecular formula C11H14N2O3 B358579 2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid CAS No. 924846-10-6](/img/structure/B358579.png)

2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

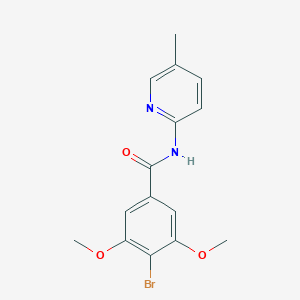

“2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid” is a chemical compound with the CAS Number: 924846-10-6 . It has a molecular weight of 222.24 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O3/c1-13(2)10(14)7-12-9-6-4-3-5-8(9)11(15)16/h3-6,12H,7H2,1-2H3,(H,15,16) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.24 . It is recommended to be stored at a temperature of 28 C .Scientific Research Applications

Chemical Synthesis and Properties

Synthesis and Activity in Pharmaceutical Compounds : Derivatives of dimethylamino benzoic acid have been synthesized for potential use in pharmaceuticals. For instance, compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with the acid chlorides of dimethylamino benzoic acid, showed anti-inflammatory activity (Lynch et al., 2006).

Exploration in Supramolecular Chemistry : Research on carboxylate ligands, including dimethylamino benzoic acid derivatives, has led to the development of novel butylstannoxane complexes, revealing insights into the influence of substitution patterns on molecular structures (Baul et al., 2017).

Crystalline Structure Studies : The discovery of new polymorphs of dimethylamino benzoic acid has contributed to our understanding of molecular crystalline structures and intermolecular interactions (Aakeröy et al., 2005).

Chemical Recognition and Binding

- Anion Recognition Applications : Dimethylamino benzoic acid has been found effective in selectively recognizing and binding specific anions, demonstrating its potential in chemical sensing applications (Hou & Kobiro, 2006).

Biochemical Studies

Oligonucleotide Modifications : Research has developed oligonucleotides with modifications involving dimethylamino benzoic acid derivatives, enhancing binding affinity to RNA and increasing nuclease stability, valuable in biochemical and medical research (Prakash et al., 2003).

Biocidal Activity of Schiff Base Metal Complexes : Schiff base metal complexes incorporating dimethylamino benzoic acid have demonstrated significant bactericidal and fungicidal activities, indicating potential applications in antimicrobial treatments (2020).

Mechanism of Action

Target of Action

It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

It is known that the compound contains a dimethylamino group, which may interact with its targets through hydrogen bonding or ionic interactions .

Biochemical Pathways

Benzoic acid derivatives are often involved in various metabolic pathways .

Pharmacokinetics

It is known that the compound has a molecular weight of 22224, which suggests that it may have good bioavailability .

Result of Action

It is known that benzoic acid derivatives can have various biological effects, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 2-{[2-(Dimethylamino)-2-oxoethyl]amino}benzoic acid can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .

properties

IUPAC Name |

2-[[2-(dimethylamino)-2-oxoethyl]amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-13(2)10(14)7-12-9-6-4-3-5-8(9)11(15)16/h3-6,12H,7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSJFXCSLOTJLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CNC1=CC=CC=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201221413 |

Source

|

| Record name | 2-[[2-(Dimethylamino)-2-oxoethyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201221413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

924846-10-6 |

Source

|

| Record name | 2-[[2-(Dimethylamino)-2-oxoethyl]amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924846-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[2-(Dimethylamino)-2-oxoethyl]amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201221413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B358533.png)

![4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phthalazin-1(2H)-one](/img/structure/B358535.png)

![4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one](/img/structure/B358546.png)

![N-{3-[2-(acetylamino)ethoxy]phenyl}acetamide](/img/structure/B358604.png)

![4-bromo-3,5-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B358635.png)